
4-Bromo-5-fluoro-2-formylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-fluoro-2-formylbenzonitrile is an organic compound with the molecular formula C8H3BrFNO It is a derivative of benzonitrile, characterized by the presence of bromine, fluorine, and formyl groups on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-2-formylbenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-fluorobenzaldehyde and copper(I) cyanide (CuCN).
Reaction Conditions: The reaction mixture is heated at 170°C for 24 hours in N-methyl-2-pyrrolidone (NMP) solvent. The progress of the reaction is monitored using thin-layer chromatography (TLC).
Workup: After the reaction is complete, the mixture is cooled to 80°C, and celite is added. The mixture is stirred for an additional hour before filtration. The filtrate is then washed with water and dried over anhydrous sodium sulfate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of larger reaction vessels, automated monitoring systems, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-5-fluoro-2-formylbenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under suitable conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution: Products with different functional groups replacing bromine or fluorine.
Oxidation: 4-Bromo-5-fluoro-2-carboxybenzonitrile.
Reduction: 4-Bromo-5-fluoro-2-hydroxymethylbenzonitrile.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-fluoro-2-formylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-5-fluoro-2-formylbenzonitrile involves its interaction with various molecular targets and pathways. The compound can undergo halogenation and coupling reactions, which are essential for the synthesis of derivatives used in medical imaging and organic synthesis. For example, the synthesis of 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile involves a Sonogashira coupling reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-5-formylbenzonitrile: Similar structure but lacks the bromine atom.
4-Bromo-2-fluoro-5-nitrobenzonitrile: Contains a nitro group instead of a formyl group.
4-Chloro-2-fluoro-5-formylbenzonitrile: Contains a chlorine atom instead of bromine.
Uniqueness
4-Bromo-5-fluoro-2-formylbenzonitrile is unique due to the combination of bromine, fluorine, and formyl groups on the benzene ring
Eigenschaften
Molekularformel |
C8H3BrFNO |
|---|---|
Molekulargewicht |
228.02 g/mol |
IUPAC-Name |
4-bromo-5-fluoro-2-formylbenzonitrile |
InChI |
InChI=1S/C8H3BrFNO/c9-7-1-6(4-12)5(3-11)2-8(7)10/h1-2,4H |
InChI-Schlüssel |
SIRNZKFMOVICKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Br)F)C#N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


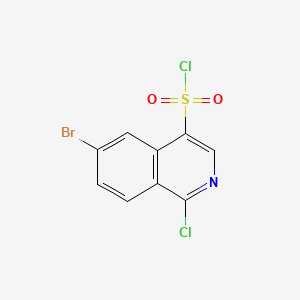
![Tert-butyl1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B15315090.png)
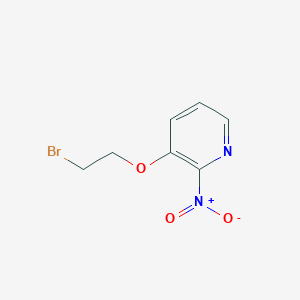

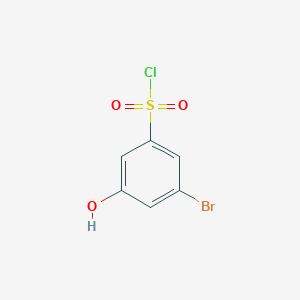

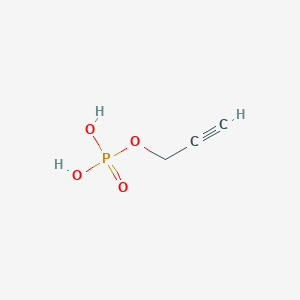

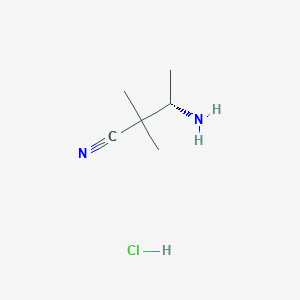
aminehydrochloride](/img/structure/B15315140.png)
![4-Azaspiro[2.6]nonanehydrochloride](/img/structure/B15315145.png)
![ethyl 4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B15315156.png)
![{hexahydro-2H-cyclopenta[b]furan-3a-yl}methanamine](/img/structure/B15315158.png)

